

# surface chemistry and adsorption on CuO surfaces

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to Surface Chemistry and Adsorption on **Copper(II) Oxide** (CuO) Surfaces

For Researchers, Scientists, and Drug Development Professionals

#### Introduction to CuO Surfaces

**Copper(II) oxide** (CuO), a p-type semiconductor with a narrow band gap of approximately 1.2-1.7 eV, is a material of significant scientific and industrial interest.[1][2] It crystallizes in a monoclinic structure and is the more oxidized stable form of copper oxide compared to cuprous oxide (Cu<sub>2</sub>O).[1][3] The unique electronic and structural properties of CuO make it a versatile material for applications in catalysis, gas sensing, energy storage, and as an antimicrobial agent.[2][4]

The performance of CuO in these applications is intrinsically linked to its surface chemistry—specifically, the interaction and adsorption of molecules on its various crystal facets. Understanding the atomic-scale details of these surfaces, including their stability, electronic structure, and the nature of active sites, is crucial for designing more efficient catalysts and functional materials. This guide provides a comprehensive overview of the surface structure of low-index CuO facets, the adsorption mechanisms of key molecules (CO<sub>2</sub>, H<sub>2</sub>O, and CO), and the experimental and computational protocols used to investigate these phenomena.

# **Structure and Properties of CuO Surfaces**



The catalytic and surface properties of CuO are highly dependent on the exposed crystal plane. The most stable and commonly studied low-index surfaces are the (111), (111), and (011) facets.[1][2]

## **Low-Index Crystal Facets**

Density Functional Theory (DFT) calculations have been instrumental in determining the properties of these surfaces.

- CuO(111) Surface: This is the most stable surface, with a calculated surface energy of 0.76
   J/m².[1] The top layer features both 3- and 4-coordinated copper and oxygen atoms. The most exposed atoms are 3-coordinated oxygen atoms (OSUF).[1]
- CuO(111) Surface: The second most stable surface, with a surface energy of 0.89 J/m².[1] Upon relaxation, subsurface oxygen atoms move up, altering the surface geometry.[1]
- CuO(011) Surface: This surface consists of 3-coordinated copper and oxygen atoms
  arranged in a zigzag pattern.[1] It has a surface energy of 1.05 J/m² and is considered highly
  reactive.[1]
- CuO(101) Surface: This surface is relatively high in energy (1.17 J/m²) and consists of 3-coordinated copper and oxygen atoms.[1]

#### The Role of Surface Defects

Surface defects, particularly oxygen vacancies, play a critical role in the reactivity of CuO surfaces. These vacancies can act as active sites for molecular adsorption and dissociation. For instance, the presence of oxygen vacancies on the CuO(111) surface has been shown to lower the activation barrier for O<sub>2</sub> dissociation.[5] Similarly, for CO adsorption, the presence of surface oxygen vacancies can promote the reduction of the surface and provide favorable adsorption sites.[6] The creation of these vacancies leads to less oxidized surface Cu atoms, which can then transfer electrons to activate inert molecules like CO<sub>2</sub>.[7]

# **Adsorption of Key Molecules on CuO Surfaces**

The adsorption of molecules is the initial and often rate-determining step in many catalytic reactions. The interaction of gases like CO<sub>2</sub>, H<sub>2</sub>O, and CO with CuO surfaces has been



extensively studied.

### Carbon Dioxide (CO<sub>2</sub>) Adsorption

CO<sub>2</sub> adsorption is a critical first step in its conversion to valuable fuels and chemicals. Studies show that CO<sub>2</sub> is activated upon adsorption on CuO surfaces, characterized by significant structural changes (bending of the linear molecule) and charge transfer from the surface to the adsorbate.[1][2]

- Adsorption Energy: The adsorption is exothermic, with the CuO(011) surface showing a
  particularly strong adsorption energy of -93 kJ/mol.[1][2] The (111) and (111) surfaces exhibit
  comparatively weaker adsorption.[1][2]
- Activation: Upon adsorption, the CO<sub>2</sub> molecule becomes a negatively charged, bent CO<sub>2</sub>δ-species with elongated C-O bonds. This activation is confirmed by a red shift in its vibrational frequencies.[1][8]
- Influence of Water: In the presence of water vapor, CO<sub>2</sub> adsorption can proceed via a carbonic acid intermediate.[9] At low relative humidity, CO<sub>2</sub> reacts with surface hydroxyl groups to form bicarbonate, while at higher humidity, solvated carbonate becomes the dominant surface species.[9]

# Water (H<sub>2</sub>O) Adsorption

Water adsorption on CuO is fundamental to processes like the water-gas shift reaction and photocatalysis.

- Dissociative vs. Molecular Adsorption: H<sub>2</sub>O can adsorb either molecularly or dissociatively (into OH and H species).[5] The dissociated species (HO, H) are generally more strongly bound than the intact water molecule.[5]
- Role of Defects: The presence of oxygen vacancies can favor the dissociative adsorption of water.[5]
- Favorable Surfaces: The oxygen-rich CuO(111) surface is the most favorable for the initial dissociation of H<sub>2</sub>O, both thermodynamically and kinetically.[5] Despite this, the high energy



barrier for the subsequent dissociation of the resulting OH group means that hydroxyl species are often the dominant product on the surface.[5]

## **Carbon Monoxide (CO) Adsorption**

CO adsorption is central to the catalytic oxidation of CO, a vital reaction for pollution control.

- Binding Sites: CO typically binds to the copper sites on the CuO surface.[10]
- Influence of Defects: Oxygen vacancies play a crucial role. CO can adsorb onto Cu sites within these vacancies and react with surface oxygen to form CO<sub>2</sub>, creating another vacancy.
   [6] This demonstrates the dynamic nature of the surface during catalysis.
- Surface Reduction: Under sufficiently high CO pressures, the CuO surface can be reduced.
   [11] The presence of Cuδ+ species at oxygen vacancies facilitates this reduction process.

# **Quantitative Data Summary**

The following tables summarize key quantitative data from computational and experimental studies on CuO surfaces.

Table 1: Calculated Properties of Low-Index CuO Surfaces

Surface	Surface Energy (J/m²)	Work Function (eV)	Band Gap (eV)
CuO(111)	0.76[1]	5.20[1]	0.80[1]
CuO(111)	0.89[1]	5.79[1]	0.50[1]
CuO(011)	1.05[1]	5.20[1]	0.80[1]
CuO(101)	1.17[1]	5.08[1]	0.60[1]

Table 2: Adsorption Energies (Eads) of Molecules on CuO Surfaces



Adsorbate	Surface	Adsorption Energy (kJ/mol)	Adsorption Type
CO <sub>2</sub>	CuO(011)	-93[1][2]	Chemisorption, Activated
CO <sub>2</sub>	CuO(111)	Weak[1][2]	Physisorption
H₂O (molecular)	Cu <sub>2</sub> O(110):CuO	-37.5 (0.389 eV)[12]	Physisorption
H₂O (dissociated)	Cu <sub>2</sub> O(110):CuO	-94.6 (0.98 eV)[12]	Chemisorption
СО	"29" CuxO/Cu(111)	-48 to -58	Chemisorption

Note: Adsorption energies can vary based on the computational method and surface model used. The "29"  $Cu_{\times}O/Cu(111)$  surface is a specific, complex oxide structure.[11]

# **Experimental and Computational Protocols**

A combination of advanced surface science techniques and theoretical calculations is required to elucidate the mechanisms of adsorption and reaction on CuO surfaces.

## **Density Functional Theory (DFT) Calculations**

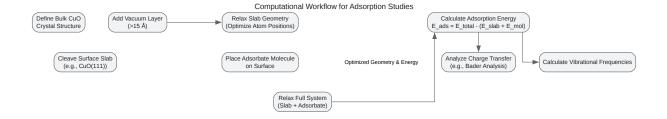
DFT is the primary computational tool for modeling solid surfaces and adsorption processes.

- Methodology: The DFT+U method is often employed for transition metal oxides like CuO to account for the on-site Coulombic repulsion among localized d-electrons, which standard DFT fails to describe accurately.[1][2] A typical U value used for copper oxides is around 5.2 eV.[1]
- Surface Modeling: Surfaces are modeled using a slab approach. A section of the bulk crystal is cleaved along the desired crystallographic plane. The slab consists of several atomic layers (e.g., five or more), with the bottom two layers typically fixed to their bulk positions to simulate the bulk crystal. A vacuum region of at least 15 Å is added to prevent interactions between periodic images of the slab.[1][2]
- Adsorption Calculation: An adsorbate molecule is placed on the slab surface, and the system's geometry is optimized until the forces on all atoms are minimized (e.g., below 0.01



eV/Å).[1] The adsorption energy (Eads) is then calculated as:

- Eads = E(slab + adsorbate) (Eslab + Eadsorbate)
- Where E(slab + adsorbate) is the total energy of the optimized system, Eslab is the energy
  of the bare slab, and Eadsorbate is the energy of the isolated molecule in the gas phase.



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Computational workflow for DFT adsorption studies.

## X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of the atoms on the surface.

- Principle: The sample is irradiated with a beam of X-rays (e.g., Al Kα, hν = 1486.6 eV).[13] This causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its oxidation state.
- Experimental Protocol:
  - Sample Preparation: CuO nanopowders or single crystals are mounted on a sample holder, often by pressing into indium foil.[14] To remove surface contaminants, the sample



is typically heated in an oxygen atmosphere (e.g., 100 Pa of O<sub>2</sub> at 350 °C for 20 minutes) inside the XPS preparation chamber.[13]

- Data Acquisition: Spectra are recorded in an ultra-high vacuum (UHV) chamber. Both survey scans (to identify all elements present) and high-resolution scans of specific elemental regions (e.g., Cu 2p, O 1s) are acquired.
- Data Analysis: The resulting spectra are analyzed to identify peaks corresponding to Cu<sup>2+</sup> (from CuO), potentially Cu<sup>1+</sup> (from Cu<sub>2</sub>O), and different oxygen species (lattice oxygen vs. adsorbed species). For CuO, the Cu 2p<sub>3</sub>/<sub>2</sub> peak appears around 934-935 eV, accompanied by strong "shake-up" satellite peaks, which are a characteristic feature of the Cu<sup>2+</sup> state.[15][16] The O 1s peak for lattice oxygen in CuO is typically found around 530 eV.[15]

### **Temperature-Programmed Desorption (TPD)**

TPD, also known as thermal desorption spectroscopy (TDS), is used to study the binding energy of adsorbates on a surface.[17]

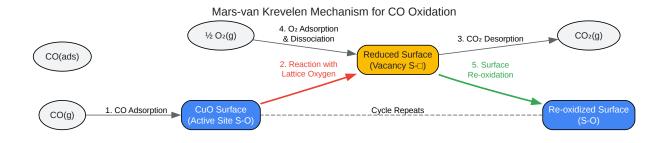
- Principle: A surface with adsorbed molecules is heated at a controlled, linear rate in a UHV
  chamber. A mass spectrometer monitors the partial pressure of the desorbing species as a
  function of temperature. The temperature at which the desorption rate is maximum (Tp) is
  related to the desorption energy.
- Experimental Protocol:
  - Surface Preparation: A clean CuO single-crystal surface is prepared in UHV via cycles of Ar+ sputtering and annealing.[11]
  - Adsorption: The crystal is cooled to a low temperature (e.g., 85 K) and exposed to the desired gas (e.g., CO) through a high-precision leak valve.[11]
  - Desorption: The crystal is heated at a linear rate (e.g., 2 K/s). The mass spectrometer, tuned to the mass of the adsorbate, records the desorption signal as a function of temperature, yielding a TPD spectrum.



 Analysis: The shape and peak temperature of the desorption trace provide information about the desorption kinetics and the strength of the surface-adsorbate bond. Multiple peaks in a spectrum indicate the presence of different binding sites with different adsorption energies.

# **Reaction Pathways on CuO Surfaces**

The adsorption of reactants is the first step in catalytic cycles. For example, in CO oxidation, two primary mechanisms are often considered: the Langmuir-Hinshelwood (LH) and Eley-Rideal (ER) mechanisms. DFT calculations suggest that on the CuO(111) surface, CO oxidation follows a Mars-van Krevelen (MvK) mechanism, which is a variant where lattice oxygen participates in the reaction.[18]



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- To cite this document: BenchChem. [surface chemistry and adsorption on CuO surfaces].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7770205#surface-chemistry-and-adsorption-on-cuo-surfaces]

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